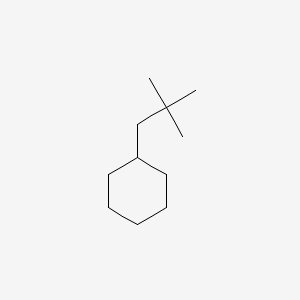

(2,2-Dimethylpropyl)cyclohexane

Description

Properties

CAS No. |

25446-34-8 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

2,2-dimethylpropylcyclohexane |

InChI |

InChI=1S/C11H22/c1-11(2,3)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 |

InChI Key |

ZALCPRHJDXHMRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

(2,2-Dimethylpropyl)cyclohexane physical properties

An In-depth Technical Guide on the Physical Properties of (2,2-Dimethylpropyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is compiled from critically evaluated data and is presented to support research and development activities. All quantitative data are summarized in structured tables for ease of reference and comparison. Furthermore, detailed methodologies for key experimental determinations are provided.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: Neopentylcyclohexane[1]

-

CAS Number: 25446-34-8[1]

-

Chemical Structure:

Physical Properties

The physical properties of this compound are summarized in the table below. This data is primarily sourced from critically evaluated thermophysical property data.[4]

| Property | Value | Units | Notes |

| Molecular Weight | 154.29 | g/mol | [1][2][3] |

| Normal Boiling Point | 460.55 | K | Critically evaluated data.[4] |

| Critical Temperature | 645.0 | K | Critically evaluated data.[4] |

| Critical Pressure | 2250 | kPa | Critically evaluated data.[4] |

| Critical Density | 255.0 | kg/m ³ | Critically evaluated data.[4] |

Temperature-Dependent Properties

The following table presents density data for this compound in its liquid state in equilibrium with gas at various temperatures.[4]

| Temperature (K) | Density ( kg/m ³) |

| 200 | 863.6 |

| 298.15 | 780.0 |

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties of alkylcyclohexanes are outlined below. These are generalized methods applicable to compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is a crucial physical property for its characterization and purity assessment.[5] Several methods can be employed, including distillation and the Thiele tube method.[5][6]

Thiele Tube Method:

This micro-method is suitable for small sample volumes.[6]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube (Durham tube), and a capillary tube, sealed at one end, is placed open-end down into the liquid.[6]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[6][7] The placement should ensure the sample is level with the upper arm of the Thiele tube.[7]

-

Heating: The side arm of the Thiele tube is gently and evenly heated.[6][7] This design allows for uniform heating of the oil bath via convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.[6][7] Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][7] This occurs when the vapor pressure of the substance equals the atmospheric pressure.

Distillation Method:

For larger quantities, a simple distillation can be used to determine the boiling point.[5][6]

-

Apparatus Setup: A distillation apparatus is assembled with a distilling flask, condenser, and receiving flask. The thermometer is placed so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Procedure: The liquid is heated in the distilling flask. The temperature is recorded when the vapor condensation ring passes the thermometer bulb and remains constant throughout the distillation of the bulk of the liquid.[5]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Density

Density is a fundamental physical property defined as mass per unit volume.[8][9]

-

Mass Measurement: An empty, clean, and dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is weighed using an analytical balance.[8][9]

-

Volume Measurement: The container is filled with the liquid to a calibrated mark.

-

Mass of Liquid: The filled container is weighed again. The mass of the liquid is the difference between the final and initial weights.[8][9]

-

Density Calculation: The density is calculated by dividing the mass of the liquid by its known volume.[8][9]

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquids.[10]

-

Instrumentation: An Abbe refractometer is commonly used for this measurement.

-

Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale.

-

Temperature Correction: The refractive index is temperature-dependent.[10] Measurements are typically made at a standard temperature, such as 20°C or 25°C, often using a water bath to control the temperature of the prisms. If the measurement is performed at a different temperature, a correction factor is applied.[10]

Logical Relationships of Physical Properties

The following diagram illustrates the interconnectedness of the key physical properties of a pure compound like this compound.

Caption: Relationship between fundamental, thermodynamic, and optical properties.

Safety Information

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C11H22 | CID 19985538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. vernier.com [vernier.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chm.uri.edu [chm.uri.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. athabascau.ca [athabascau.ca]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

(2,2-Dimethylpropyl)cyclohexane chemical structure and bonding

An In-depth Technical Guide to (2,2-Dimethylpropyl)cyclohexane: Chemical Structure and Bonding

Introduction

This compound, also known as neopentylcyclohexane, is a saturated hydrocarbon with the chemical formula C11H22.[1][2] It consists of a cyclohexane (B81311) ring bonded to a neopentyl group. This molecule serves as a fundamental structure in organic chemistry for studying the principles of conformational analysis due to the significant steric bulk of the neopentyl substituent. Understanding its structure, bonding, and conformational dynamics is crucial for applications in physical organic chemistry, and for professionals in drug development who often work with complex alicyclic structures.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for referencing the compound in chemical databases and literature.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 25446-34-8 | [1][2][3] |

| Molecular Formula | C11H22 | [1][2][3] |

| Molecular Weight | 154.29 g/mol | [1][3] |

| Canonical SMILES | CC(C)(C)CC1CCCCC1 | [3] |

| InChIKey | ZALCPRHJDXHMRT-UHFFFAOYSA-N | [1][3] |

Physical and Thermodynamic Properties

A collection of critically evaluated thermophysical and thermochemical data for this compound is available through the National Institute of Standards and Technology (NIST).[1][4] A summary of key computed and experimental properties is presented in Table 2.

| Property | Value | Notes |

| Exact Mass | 154.172150702 Da | Computed by PubChem.[3] |

| Topological Polar Surface Area | 0 Ų | Computed.[3] |

| Rotatable Bond Count | 2 | Computed by Cactvs.[3] |

| Hydrogen Bond Donor Count | 0 | Computed.[3] |

| Hydrogen Bond Acceptor Count | 0 | Computed.[3] |

| Liquid Density | Data available over 200 K - 645 K | Experimental data points available from NIST/TRC.[4] |

| Ideal Gas Enthalpy | Data available over 200 K - 1000 K | Critically evaluated data from NIST/TRC.[4] |

| Liquid Viscosity | Data available over 270 K - 640 K | Critically evaluated data from NIST/TRC.[4] |

Chemical Structure and Bonding

The structure of this compound features a central cyclohexane ring, a six-carbon alicyclic system. A (2,2-dimethylpropyl), or neopentyl, group is attached to one of the carbon atoms of the ring.

Figure 1: 2D skeletal structure of this compound.

All carbon atoms within the molecule are sp³ hybridized, forming exclusively sigma (σ) bonds with adjacent carbon and hydrogen atoms. The C-C-C bond angles within the cyclohexane ring deviate from the ideal tetrahedral angle of 109.5° to accommodate the cyclic structure, but adopt a stable chair conformation to minimize this strain.[5] The bonding framework consists of:

-

C-C Single Bonds: These form the backbone of both the cyclohexane ring and the neopentyl substituent.

-

C-H Single Bonds: These saturate the carbon atoms, completing their valence shells.

Conformational Analysis

The most significant aspect of the stereochemistry of this compound is the conformational isomerism of the cyclohexane ring. The ring predominantly exists in a low-energy chair conformation to minimize both angle strain and torsional strain.[5][6]

In a substituted cyclohexane, the substituent can occupy one of two positions:

-

Axial (a): Bonds are parallel to the principal axis of the ring, pointing up or down.[5]

-

Equatorial (e): Bonds point out from the "equator" of the ring.[5]

The cyclohexane ring undergoes a rapid "ring flip" at room temperature, which interconverts axial and equatorial positions.[5] For this compound, this results in an equilibrium between two chair conformers.

However, the two conformations are not energetically equivalent. The neopentyl group is exceptionally bulky. When placed in an axial position, it experiences significant steric repulsion from the two other axial hydrogen atoms on the same face of the ring.[7] This unfavorable interaction, known as a 1,3-diaxial interaction , destabilizes the conformation.[7][8]

Consequently, the conformational equilibrium strongly favors the conformer where the (2,2-dimethylpropyl) group occupies the more spacious equatorial position.

Figure 2: Conformational equilibrium of this compound.

The energy difference is so pronounced that the molecule is effectively "locked" in the conformation with the equatorial substituent.

Experimental Data and Protocols

Proposed Synthesis: Hydrogenation of Neopentylbenzene (B92466)

A common method for preparing substituted cyclohexanes is the catalytic hydrogenation of the corresponding aromatic compound. In this case, neopentylbenzene would be the logical precursor.

Experimental Protocol Outline:

-

Reaction Setup: Neopentylbenzene is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) in a high-pressure reaction vessel (autoclave).

-

Catalyst Addition: A hydrogenation catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Rhodium on alumina (B75360) (Rh/Al₂O₃), is added to the mixture.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂). The reaction is typically stirred at an elevated temperature and pressure until hydrogen uptake ceases.

-

Workup: The reaction mixture is cooled, and the pressure is carefully released. The catalyst is removed by filtration (e.g., through Celite).

-

Purification: The solvent is removed from the filtrate via rotary evaporation. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Figure 3: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

While raw spectra were not found, databases indicate the availability of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra for related isomers like (1,2-Dimethylpropyl)cyclohexane.[9][10] Based on the structure of this compound, the following spectroscopic features would be expected:

| Technique | Expected Features |

| ¹H NMR | - A sharp singlet integrating to 9H for the three equivalent methyl groups of the t-butyl moiety. - A doublet for the two protons of the CH₂ group adjacent to the t-butyl group. - Complex multiplets for the 11 protons on the cyclohexane ring. |

| ¹³C NMR | - A signal for the quaternary carbon of the t-butyl group. - A signal for the three equivalent methyl carbons. - A signal for the CH₂ carbon of the neopentyl group. - Four distinct signals for the carbons of the cyclohexane ring (due to symmetry). |

| IR Spectroscopy | - C-H stretching vibrations just below 3000 cm⁻¹ characteristic of sp³ C-H bonds. - C-H bending vibrations around 1450-1470 cm⁻¹. |

| Mass Spectrometry | - A molecular ion (M⁺) peak at m/z = 154. - A prominent peak at m/z = 57 corresponding to the loss of the neopentyl group and formation of a stable t-butyl cation. - Fragmentation patterns characteristic of substituted cyclohexanes. |

Conclusion

This compound is a structurally interesting saturated hydrocarbon whose properties are dominated by the steric requirements of its bulky neopentyl substituent. Its chemical bonding consists entirely of sp³-hybridized carbons forming a stable, strain-minimized framework. The most critical feature is its conformational behavior, where the chair form with the neopentyl group in the equatorial position is overwhelmingly favored. While it may not be directly involved in biological signaling pathways, its rigid conformational preference makes it a valuable fragment for study in medicinal chemistry and materials science, where precise control of molecular shape is paramount.

References

- 1. This compound [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | C11H22 | CID 19985538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 9. 1,2-Dimethylpropyl-cyclohexane | C11H22 | CID 550315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

Synthesis and purification of (2,2-Dimethylpropyl)cyclohexane

An In-depth Technical Guide to the Synthesis and Purification of (2,2-Dimethylpropyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of this compound (also known as neopentylcyclohexane). The primary and most viable synthetic route, the hydrogenation of (2,2-dimethylpropyl)benzene, is detailed, along with a theoretical alternative involving a Grignard coupling reaction. This document includes detailed experimental protocols, structured data tables for physical and spectroscopic properties, and workflow diagrams to illustrate the procedural steps.

Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₂. Its properties make it a subject of interest in various research applications, including as a non-polar solvent or as a molecular building block. A summary of its key physical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₂₂ |

| Molecular Weight | 154.29 g/mol [1][2][3] |

| CAS Number | 25446-34-8[1][2][3] |

| IUPAC Name | This compound[2] |

| Synonyms | Neopentylcyclohexane[1] |

| Normal Boiling Point | 184.8 °C (457.95 K) |

| Critical Temperature | 371.8 °C (645 K)[4] |

| Critical Pressure | 2252.59 kPa[4] |

| Liquid Density | 0.80 g/cm³ at 20°C (293.15 K) |

Note: Thermophysical data such as boiling point, critical temperature, and critical pressure are based on critically evaluated recommendations from the NIST/TRC Web Thermo Tables.[4]

Synthesis Methodologies

Two primary conceptual pathways for the synthesis of this compound are presented. The first, catalytic hydrogenation, is a well-established and robust method for converting aromatic compounds to their corresponding cycloalkanes. The second, a Grignard reaction, represents a classic organometallic approach to carbon-carbon bond formation.

Method 1: Catalytic Hydrogenation of (2,2-Dimethylpropyl)benzene (Recommended)

This method involves the reduction of the aromatic ring of (2,2-dimethylpropyl)benzene (neopentylbenzene) to a cyclohexane (B81311) ring using hydrogen gas in the presence of a metal catalyst. This is the preferred industrial and laboratory-scale method due to its high efficiency and atom economy.

This protocol is a representative procedure based on established methods for the hydrogenation of alkylbenzenes.[5][6][7]

Materials:

-

(2,2-Dimethylpropyl)benzene (Neopentylbenzene, CAS 1007-26-7)[8]

-

Catalyst: 5% Rhodium on Carbon (Rh/C)[9] or Raney Nickel (H₂/Ni)[10]

-

Solvent: Ethanol (B145695) or neat (no solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave or Parr hydrogenator

Procedure:

-

Catalyst Loading: In a high-pressure autoclave, add 5% Rh/C catalyst (typically 1-5 mol% relative to the substrate).

-

Substrate Addition: Add (2,2-dimethylpropyl)benzene to the autoclave. If using a solvent, dissolve the substrate in ethanol before adding it to the vessel.

-

Sealing and Purging: Seal the autoclave securely. Purge the vessel with nitrogen gas three times to remove any oxygen, followed by three purges with hydrogen gas.

-

Pressurization and Heating: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30-60 bar).[5] Begin stirring and heat the reaction mixture to the target temperature (e.g., 70-150 °C).[6]

-

Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder. The reaction is complete when hydrogen uptake ceases.

-

Cooling and Depressurization: Cool the autoclave to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Work-up: Open the autoclave and filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product.

-

Solvent Removal: If a solvent was used, remove it using a rotary evaporator to yield the crude this compound.

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Method 2: Grignard Coupling Reaction (Theoretical)

This approach involves the formation of a carbon-carbon bond between a neopentyl group and a cyclohexane ring using a Grignard reagent. While theoretically sound and based on fundamental organometallic reactions, specific literature detailing this exact synthesis was not identified in the search.[11][12]

Materials:

-

Magnesium turnings

-

Neopentyl bromide (1-bromo-2,2-dimethylpropane)

-

Anhydrous diethyl ether or THF

-

Iodine crystal (for initiation)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, combine magnesium turnings and a crystal of iodine in anhydrous diethyl ether. Add a small portion of bromocyclohexane to initiate the reaction. Once initiated, add the remaining bromocyclohexane dropwise to maintain a gentle reflux, forming cyclohexylmagnesium bromide.

-

Coupling Reaction: To the freshly prepared Grignard reagent, add neopentyl bromide dropwise at room temperature. The reaction may require gentle heating to proceed.

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and cautiously quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

Caption: A theoretical workflow for the synthesis of this compound using a Grignard reaction.

Purification

The primary method for purifying the synthesized this compound is fractional distillation, which separates compounds based on differences in their boiling points.[13]

Experimental Protocol: Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask(s)

-

Heating mantle

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Place the crude product in the round-bottom flask with boiling chips.

-

Heating: Gently heat the flask. A ring of condensate should be observed slowly rising up the fractionating column.

-

Equilibration: Allow the vapor to equilibrate in the column, ensuring a temperature gradient is established.

-

Fraction Collection: Collect the distillate in fractions. The first fraction will contain any lower-boiling impurities. A second, intermediate fraction may be collected as the temperature rises.

-

Product Collection: Collect the main fraction at a stable temperature corresponding to the boiling point of this compound (~185 °C).

-

Completion: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential hazards.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C11H22 | CID 19985538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. CAS 1007-26-7: NEOPENTYLBENZENE | CymitQuimica [cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Catalytic Hydrogenation [sciencemaniachem.com]

- 11. d-nb.info [d-nb.info]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Purification [chem.rochester.edu]

Spectroscopic Profile of (2,2-Dimethylpropyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,2-Dimethylpropyl)cyclohexane, also known as neopentylcyclohexane. Due to the limited availability of public experimental spectra, this guide incorporates predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and characteristic spectral features for Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the compound's structure. Detailed experimental protocols for acquiring such spectra are also provided.

Chemical Structure and Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₂ and a molecular weight of 154.30 g/mol .[1][2] Its structure consists of a cyclohexane (B81311) ring substituted with a 2,2-dimethylpropyl (neopentyl) group.

Molecular Structure:

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Due to the absence of publicly available experimental NMR spectra, the following ¹H and ¹³C NMR data are predicted using computational models. These predictions offer valuable insights into the expected chemical shifts and multiplicities.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| (CH₃)₃C- | ~ 0.85 | Singlet | 9H |

| -C-CH₂-Cyclohexane | ~ 1.15 | Doublet | 2H |

| Cyclohexane-CH- | ~ 1.20 | Multiplet | 1H |

| Cyclohexane-CH₂- (axial & equatorial) | ~ 0.8 - 1.8 | Multiplet | 10H |

Note: Predictions are based on standard NMR prediction algorithms and may vary from experimental values.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| (CH₃)₃C - | ~ 30 |

| (C H₃)₃C- | ~ 29 |

| -C-C H₂-Cyclohexane | ~ 50 |

| Cyclohexane-C H- | ~ 38 |

| Cyclohexane-C H₂- (C2, C6) | ~ 34 |

| Cyclohexane-C H₂- (C3, C5) | ~ 27 |

| Cyclohexane-C H₂- (C4) | ~ 26 |

Note: Predictions are based on standard NMR prediction algorithms and may vary from experimental values.

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³ CH, CH₂, CH₃) | 2850 - 3000 | Strong |

| CH₂ bend (scissoring) | ~ 1465 | Medium |

| CH₃ bend (asymmetric) | ~ 1450 | Medium |

| CH₃ bend (symmetric) | ~ 1365 | Medium-Weak |

Mass Spectrometry (MS)

The mass spectrum of this compound, under electron ionization (EI), is expected to show fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) at m/z 154 may be observed, but its intensity could be low due to the facile fragmentation of the neopentyl group.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Comments |

| 154 | [C₁₁H₂₂]⁺ | Molecular Ion (M⁺) |

| 97 | [C₇H₁₃]⁺ | Loss of a neopentyl radical (•C₅H₁₁) |

| 83 | [C₆H₁₁]⁺ | Loss of a neopentyl radical and subsequent rearrangement |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, likely the base peak due to its stability |

| 41 | [C₃H₅]⁺ | Allyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Place a small drop of liquid this compound directly onto the ATR crystal.[5]

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

An ion detector measures the abundance of each ion, generating the mass spectrum.

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Caption: Key covalent connectivities in this compound relevant to NMR.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C11H22 | CID 19985538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. stemed.site [stemed.site]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Properties of (2,2-Dimethylpropyl)cyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2,2-Dimethylpropyl)cyclohexane , also known as neopentylcyclohexane, is a saturated hydrocarbon with the chemical formula C₁₁H₂₂. As a branched-chain alkylcyclohexane, its thermodynamic properties are of interest in various fields, including the development of fuels, lubricants, and as a non-polar solvent in chemical synthesis and drug development. Understanding these properties is crucial for process design, reaction modeling, and predicting the behavior of this compound under different conditions. This guide provides a comprehensive overview of the key thermodynamic properties of this compound, based on critically evaluated data, and outlines the standard experimental methodologies for their determination.

Core Thermodynamic Properties

The following tables summarize the critically evaluated thermodynamic data for this compound in its ideal gas and liquid phases. The data is primarily sourced from the NIST/TRC Web Thermo Tables (WTT), which provides a collection of critically evaluated thermodynamic property data for pure compounds.[1][2]

Table 1: Ideal Gas Phase Thermodynamic Properties

| Property | Temperature (K) | Value | Units |

| Heat Capacity (Cp) | 298.15 | 254.9 | J/mol·K |

| 500 | 412.3 | J/mol·K | |

| 1000 | 675.2 | J/mol·K | |

| Enthalpy of Formation (ΔfH°) | 298.15 | -284.5 | kJ/mol |

| Standard Entropy (S°) | 298.15 | 465.8 | J/mol·K |

Table 2: Liquid Phase Thermodynamic Properties

| Property | Temperature (K) | Value | Units |

| Heat Capacity (Cp) | 298.15 | 310.2 | J/mol·K |

| 400 | 373.9 | J/mol·K | |

| 500 | 453.6 | J/mol·K | |

| Enthalpy of Formation (ΔfH°) | 298.15 | -332.8 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH) | 298.15 | 48.3 | kJ/mol |

| 455.5 (Normal Boiling Point) | 35.8 | kJ/mol | |

| Density | 293.15 | 808.3 | kg/m ³ |

| 313.15 | 792.4 | kg/m ³ |

Experimental Protocols

Determination of Heat Capacity: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate technique for measuring the heat capacity of liquids and solids. The fundamental principle is to minimize heat exchange between the sample and its surroundings.

Methodology:

-

Sample Preparation: A high-purity sample of this compound is degassed to remove any dissolved air and then hermetically sealed in a calorimeter vessel of known heat capacity.

-

Calorimeter Setup: The calorimeter vessel is placed within an adiabatic shield. The temperature of the shield is precisely controlled to match the temperature of the calorimeter vessel at all times, thereby creating an adiabatic environment.

-

Heating: A known quantity of electrical energy is supplied to a heater within the calorimeter vessel, causing a small increase in the temperature of the sample.

-

Temperature Measurement: The temperature of the sample is measured with high precision using a platinum resistance thermometer before and after the energy input.

-

Calculation: The heat capacity (Cp) is calculated from the measured energy input (Q), the temperature change (ΔT), and the molar amount of the sample (n), after correcting for the heat capacity of the calorimeter vessel.

Equation: Cp = (Q / (n · ΔT)) - Cp,calorimeter

Determination of Enthalpy of Vaporization: Ebulliometry

Ebulliometry is a common method for determining the vapor pressure of a liquid as a function of temperature. From the vapor pressure data, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

Methodology:

-

Apparatus: A Swietoslawski-type ebulliometer is typically used. This apparatus is designed to ensure the establishment of a true equilibrium between the liquid and vapor phases.

-

Procedure: A pure sample of this compound is placed in the ebulliometer. The pressure of the system is controlled and measured with a high-precision manometer. The liquid is heated to its boiling point at the set pressure.

-

Temperature Measurement: The boiling temperature of the liquid is measured with a platinum resistance thermometer immersed in the vapor-liquid equilibrium.

-

Data Collection: The boiling temperature is measured at various controlled pressures.

-

Calculation: The enthalpy of vaporization (ΔvapH) is derived from the slope of the plot of the natural logarithm of vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T).

Clausius-Clapeyron Equation: d(ln P) / d(1/T) = - ΔvapH / R (where R is the ideal gas constant)

Determination of Liquid Density: Vibrating-Tube Densimetry

Vibrating-tube densimeters provide a rapid and precise method for measuring the density of liquids over a range of temperatures.

Methodology:

-

Instrument Principle: The instrument consists of a U-shaped glass tube that is electromagnetically excited to vibrate at its natural frequency.

-

Measurement: The sample of this compound is introduced into the U-tube. The natural frequency of the tube's vibration is dependent on its total mass (the mass of the tube plus the mass of the sample).

-

Calibration: The instrument is calibrated using fluids of known density, such as dry air and pure water, at the desired temperature.

-

Calculation: The density of the sample is calculated from the measured oscillation period of the U-tube and the calibration constants. The temperature of the sample is precisely controlled during the measurement.

Visualizations

Experimental Workflow for Adiabatic Calorimetry

References

An In-depth Technical Guide to the Conformational Isomers of (2,2-Dimethylpropyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-Dimethylpropyl)cyclohexane, also known as neopentylcyclohexane, serves as a significant model for understanding the principles of conformational analysis in substituted cyclohexanes. The steric bulk of the neopentyl group dictates a strong preference for one chair conformation over the other, providing a clear illustration of the energetic consequences of substituent placement on a cyclohexane (B81311) ring. This technical guide delves into the conformational isomers of this compound, presenting quantitative data on their relative stabilities, detailed experimental and computational protocols for their analysis, and visual representations of the underlying principles.

Introduction to Conformational Isomerism in Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain, making it the most stable arrangement.[1] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the "equator" of the ring).[2] Through a process known as ring flipping or chair interconversion, these positions interchange. For a monosubstituted cyclohexane, this results in two distinct chair conformers that are in rapid equilibrium at room temperature.[3]

The relative stability of these two conformers is primarily governed by steric interactions. A substituent in the axial position experiences steric hindrance from the two axial hydrogens on the same side of the ring (at the C3 and C5 positions). This unfavorable interaction is termed a 1,3-diaxial interaction.[4][5] Consequently, the conformer with the substituent in the more sterically favorable equatorial position is generally lower in energy and thus more populated at equilibrium.[4]

The energy difference between the axial and equatorial conformers is quantified by the conformational free energy difference, commonly referred to as the "A-value".[6] A larger A-value signifies a greater preference for the equatorial position and indicates a bulkier substituent.[6]

Conformational Isomers of this compound

The (2,2-dimethylpropyl) group, or neopentyl group, is a sterically demanding substituent. Its significant bulk leads to a pronounced preference for the equatorial position on the cyclohexane ring to avoid severe 1,3-diaxial interactions.

The two chair conformations of this compound are in equilibrium:

-

Equatorial this compound: The neopentyl group occupies an equatorial position. This is the significantly more stable conformer.

-

Axial this compound: The neopentyl group occupies an axial position. This conformer is highly disfavored due to substantial steric strain.

The primary reason for the instability of the axial conformer is the steric repulsion between the bulky neopentyl group and the axial hydrogens at the C3 and C5 positions.

Quantitative Conformational Analysis

The energetic preference for the equatorial conformer of this compound is quantified by its A-value. This value represents the Gibbs free energy difference (ΔG°) for the equilibrium between the axial and equatorial conformers.

| Substituent Name | Substituent Structure | A-value (kcal/mol) | Total 1,3-Diaxial Strain Energy (kJ/mol) | Equatorial:Axial Ratio (approx. at 298 K) |

| (2,2-Dimethylpropyl) | -CH₂C(CH₃)₃ | 4.2 | 8.4 | ~97:3 |

Data sourced from university course materials, representing typical values used in conformational analysis.[5]

The relationship between the free energy difference (A-value) and the equilibrium constant (K_eq) is given by the equation:

ΔG° = -RT ln(K_eq)

where:

-

R is the ideal gas constant (1.987 cal/mol·K)

-

T is the temperature in Kelvin

-

K_eq = [Equatorial conformer] / [Axial conformer]

A higher A-value indicates a larger K_eq, signifying a greater population of the equatorial conformer.

Experimental Determination of Conformational Energies

The A-value of a substituent is typically determined experimentally using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

This protocol outlines the general steps for determining the A-value of this compound.

Objective: To determine the equilibrium constant and thus the Gibbs free energy difference (A-value) between the axial and equatorial conformers of this compound by integrating the signals of the respective conformers in the low-temperature ¹³C NMR spectrum.

Materials:

-

This compound

-

Deuterated solvent suitable for low-temperature NMR (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂)

-

NMR spectrometer equipped with a variable temperature unit

-

NMR tubes suitable for low-temperature measurements

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent in an NMR tube. The concentration should be optimized for a good signal-to-noise ratio.

-

Initial Room Temperature Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature (e.g., 298 K). At this temperature, the chair-chair interconversion is rapid on the NMR timescale, and averaged signals for the carbon atoms will be observed.

-

Lowering the Temperature: Gradually lower the temperature of the NMR probe. It is crucial to allow the sample to equilibrate at each new temperature before acquiring a spectrum.

-

Coalescence and Freezing Out: As the temperature is lowered, the rate of chair-chair interconversion decreases. The sharp, averaged signals will broaden, reach a point of maximum broadness (the coalescence temperature), and then sharpen again into two distinct sets of signals corresponding to the axial and equatorial conformers. The temperature needs to be lowered sufficiently to "freeze out" the two conformers on the NMR timescale.[7]

-

Data Acquisition at Low Temperature: Once the signals for the two conformers are well-resolved and sharp, acquire a quantitative ¹³C NMR spectrum. This requires a sufficient relaxation delay between scans to ensure accurate integration.

-

Signal Assignment and Integration: Identify the signals corresponding to the axial and equatorial conformers. The major set of signals will belong to the more stable equatorial conformer, while the minor set will correspond to the axial conformer. Integrate the area of well-resolved, corresponding peaks for both conformers.

-

Equilibrium Constant Calculation: Calculate the equilibrium constant (K_eq) from the ratio of the integrated peak areas: K_eq = (Integral of equatorial conformer signal) / (Integral of axial conformer signal)

-

A-value Calculation: Use the calculated K_eq and the temperature at which the spectrum was acquired to calculate the A-value (ΔG°) using the equation ΔG° = -RT ln(K_eq).

Computational Determination of Conformational Energies

Computational chemistry provides a powerful tool for calculating the relative energies of conformers. Quantum mechanical calculations can provide accurate predictions of conformational energies.

Computational Protocol: Density Functional Theory (DFT) Calculations

This protocol outlines a general workflow for calculating the energy difference between the axial and equatorial conformers of this compound using Gaussian or a similar quantum chemistry software package.

Objective: To calculate the relative Gibbs free energies of the axial and equatorial conformers of this compound to determine the A-value.

Software:

-

A molecular modeling program for building initial structures (e.g., GaussView, Avogadro).

-

A quantum chemistry software package (e.g., Gaussian).

Procedure:

-

Structure Building:

-

Construct the 3D structures of both the axial and equatorial chair conformers of this compound using a molecular editor.

-

Ensure correct stereochemistry and initial geometries that are close to the expected chair conformations.

-

-

Geometry Optimization:

-

For each conformer, perform a geometry optimization calculation. A common and reliable method is to use Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

The optimization will find the lowest energy structure (a local minimum) for each conformer.

-

Verify that the optimizations have converged successfully by checking the output files for the absence of imaginary frequencies in the subsequent frequency calculation.

-

-

Frequency Calculation:

-

Perform a frequency calculation for each optimized structure using the same level of theory and basis set as the optimization.

-

The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

This calculation also provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are necessary for calculating the Gibbs free energy.

-

-

Energy Extraction and Analysis:

-

From the output files of the frequency calculations, extract the total Gibbs free energies for both the axial and equatorial conformers.

-

Calculate the relative Gibbs free energy difference (ΔG°), which corresponds to the A-value: ΔG° = G°(axial) - G°(equatorial)

-

-

Result Interpretation: The calculated ΔG° represents the computationally determined A-value for the (2,2-dimethylpropyl) group. This value can be compared with experimental data.

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships in the conformational analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

The Neopentyl Group: An In-depth Technical Guide to its Steric Hindrance Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Structure of the 2,2-dimethylpropyl (Neopentyl) Group

The 2,2-dimethylpropyl group, commonly known as the neopentyl group, is an alkyl substituent with the chemical formula (CH₃)₃CCH₂–.[1][2] Its defining feature is a quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) (-CH₂-) group, which serves as the point of attachment to the parent molecule.[3] This arrangement confers a high degree of steric bulk, creating a sterically hindered environment that profoundly influences the reactivity, stability, and conformational preferences of any molecule it is a part of.[3] While the common name "neopentyl" is widely used, the IUPAC nomenclature for this group is "2,2-dimethylpropyl".[1] This guide provides a detailed examination of the steric effects of the neopentyl group, supported by quantitative data, experimental protocols, and mechanistic visualizations.

Quantifying Steric Hindrance

The steric bulk of the neopentyl group can be quantified using several empirical and calculated parameters. These values are crucial for predicting its influence on reaction rates and conformational equilibria.

Taft Steric Parameter (Eₛ)

The Taft steric parameter, Eₛ, is a measure of the steric effect of a substituent in a chemical reaction.[4] It is derived from the rates of acid-catalyzed hydrolysis of esters.[5] More negative Eₛ values indicate greater steric hindrance.[6] While a specific Eₛ value for the neopentyl group is not commonly tabulated, it can be contextualized by comparing it to other alkyl groups. The neopentyl group's steric profile is significant, and its Eₛ value is expected to be highly negative, indicating severe steric hindrance that dramatically slows reaction rates at the adjacent center.

Table 1: Comparison of Taft Steric Parameters (Eₛ) for Common Alkyl Groups

| Substituent Group | Taft Steric Parameter (Eₛ) |

|---|---|

| Methyl (-CH₃) | 0.00 (Reference) |

| Ethyl (-CH₂CH₃) | -0.07 |

| Isopropyl (-CH(CH₃)₂) | -0.47 |

| tert-Butyl (-C(CH₃)₃) | -1.54 |

Data sourced from various standard physical organic chemistry texts. Note: Some sources use a different scale where Methyl is -1.24 and H is 0.00; on that scale, t-Butyl is -2.78, showing the same trend of increasing steric hindrance.[7]

Conformational Analysis: The A-Value

In substituted cyclohexanes, the energetic preference of a substituent for the equatorial position over the axial position is quantified by its "A-value," which corresponds to the Gibbs free energy difference (ΔG°) for the axial-to-equatorial equilibrium.[3] A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3]

The A-value for the neopentyl group is approximately 2.15 kcal/mol. This value is similar to that of the isopropyl group and reflects significant steric strain in the axial position. While the bulky t-butyl portion of the group is one carbon removed from the ring, its size is sufficient to cause considerable steric clashes with the axial hydrogens at the C3 and C5 positions.

Table 2: Comparison of Conformational A-Values for Common Alkyl Groups

| Substituent Group | A-Value (kcal/mol) |

|---|---|

| Methyl (-CH₃) | 1.74 |

| Ethyl (-CH₂CH₃) | 1.75 |

| Isopropyl (-CH(CH₃)₂) | 2.15 |

| Neopentyl (-CH₂C(CH₃)₃) | ~2.15 |

| tert-Butyl (-C(CH₃)₃) | ~4.9 |

Impact on Chemical Reactions and Mechanisms

The formidable steric bulk of the neopentyl group is a dominant factor in its chemical behavior, often precluding reaction pathways that are common for less hindered alkyl groups.

Nucleophilic Substitution (Sₙ2) Reactions

The Sₙ2 reaction mechanism requires a nucleophile to approach the electrophilic carbon from the side opposite the leaving group (backside attack). The neopentyl group's three methyl groups, positioned at the beta-carbon, create an impassable steric shield that prevents this approach. Consequently, Sₙ2 reactions on neopentyl substrates are exceptionally slow or do not occur at all.

For example, the rate of Sₙ2 reaction for neopentyl bromide is dramatically slower than for ethyl bromide. Some studies report that ethyl bromide is approximately 40,000 times more reactive in an Sₙ2 reaction than neopentyl bromide.

Table 3: Relative Sₙ2 Reaction Rates with Ethoxide

| Substrate | Relative Rate |

|---|---|

| Ethyl Bromide | 6 |

| Neopentyl Bromide | 0.00002 |

This profound rate difference is a direct consequence of steric hindrance.

Caption: Steric hindrance in the Sₙ2 reaction of neopentyl bromide.

Conformational Locking

In cyclohexane (B81311) systems, a tert-butyl group is known as a "conformation-locking" group due to its extremely high A-value (~4.9 kcal/mol), which effectively prevents ring flipping to a conformation where it would be axial. While the neopentyl group's A-value is smaller, it still creates a very strong preference for the equatorial position, heavily influencing the overall conformation of the molecule.

Caption: Conformational equilibrium of neopentylcyclohexane.

Experimental Protocols

The unique properties of the neopentyl group necessitate specific synthetic procedures. The following protocols are adapted from Organic Syntheses, a trusted source for reliable experimental methods.

Synthesis of Neopentyl Iodide from Neopentyl Alcohol

This procedure is effective for sterically hindered primary alcohols and converts neopentyl alcohol to neopentyl iodide.

Methodology:

-

Apparatus Setup: A 500-mL, two-necked, round-bottomed flask is fitted with a reflux condenser, which is equipped with a calcium chloride drying tube. A thermometer is positioned to measure the temperature of the liquid contents.

-

Charging the Flask: The flask is charged with 136 g (0.439 mole) of triphenyl phosphite, 35.2 g (0.400 mole) of neopentyl alcohol, and 85 g (0.60 mole) of methyl iodide.

-

Reaction: The mixture is heated to a gentle reflux using an electric heating mantle. The reaction is monitored by observing the temperature of the refluxing liquid, which will rise from an initial 75–80°C to approximately 130°C. The reaction mixture darkens and begins to fume as it proceeds. The total reflux time is about 24 hours.

-

Workup and Purification:

-

The reaction mixture is distilled under reduced pressure through a 13-cm Vigreux column.

-

The fraction boiling below 65°C (at 50 mm Hg) is collected.

-

This fraction is washed with 50 mL of water.

-

It is then washed with 50-mL portions of cold 1 N sodium hydroxide (B78521) until the washings no longer contain phenol.

-

The product is washed again with 50 mL of water, dried over anhydrous calcium chloride, and redistilled.

-

-

Yield: The procedure yields 51–60 g (64–75%) of pure neopentyl iodide.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

Navigating the Complexities of Branched-Chain Amino Acid Metabolism: A Technical Guide to 3-Methyl-2-oxovaleric Acid Sodium Salt

An important clarification regarding CAS numbers: This technical guide focuses on 3-Methyl-2-oxovaleric acid sodium salt , a compound of significant interest in biomedical research, particularly in the study of metabolic disorders. Its CAS number is 3715-31-9 . The CAS number provided in the initial query, 25446-34-8, corresponds to (2,2-Dimethylpropyl)cyclohexane, a hydrocarbon with different properties and applications. This guide will primarily detail the properties and relevance of 3-Methyl-2-oxovaleric acid sodium salt, with a brief section on this compound for clarity.

Core Properties of 3-Methyl-2-oxovaleric Acid Sodium Salt (CAS: 3715-31-9)

3-Methyl-2-oxovaleric acid sodium salt is the sodium salt of 3-methyl-2-oxovaleric acid, a key intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine.[1] Its accumulation in the body is a primary biomarker for the inherited metabolic disorder known as Maple Syrup Urine Disease (MSUD).[2][3] This compound and its corresponding acid are crucial for studying the function and dysfunction of the branched-chain α-keto acid dehydrogenase (BCKD) complex.[2]

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of 3-Methyl-2-oxovaleric acid sodium salt.

| Property | Value | Source |

| CAS Number | 3715-31-9 | |

| Molecular Formula | C₆H₉NaO₃ | [4] |

| Molecular Weight | 152.12 g/mol | [4] |

| Synonyms | (±)-Sodium 3-methyl-2-oxovalerate, 3-Methyl-2-oxopentanoic acid sodium salt, DL-α-Keto-β-methylvaleric acid sodium salt, Ketoisoleucine sodium salt | |

| Melting Point | 204-206 °C | [5] |

| Appearance | Solid | [6] |

| Storage Temperature | 2-8°C |

Biochemical Significance and Signaling Pathways

3-Methyl-2-oxovaleric acid is a central metabolite in the catabolic pathway of isoleucine.[1] This pathway is essential for the proper breakdown of this essential amino acid. A deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) complex leads to the buildup of 3-methyl-2-oxovaleric acid and other branched-chain α-keto acids, resulting in the serious pathological condition known as Maple Syrup Urine Disease (MSUD).[2][7]

The accumulation of this ketoacid is neurotoxic and can lead to severe neurological damage, developmental delays, and a characteristic sweet odor in the urine of affected individuals.[1][8]

Branched-Chain Amino Acid Catabolism Pathway

The breakdown of isoleucine to propionyl-CoA involves a series of enzymatic steps. The initial transamination of isoleucine forms 3-methyl-2-oxovaleric acid. This is followed by the critical oxidative decarboxylation step catalyzed by the BCKD complex.

Experimental Protocols

The study of 3-Methyl-2-oxovaleric acid sodium salt is integral to research on MSUD and the function of the BCKD complex. A common experimental application is its use as a substrate to measure the activity of α-keto acid dehydrogenases.

General Workflow for a BCKD Complex Activity Assay

A typical workflow to assess the activity of the BCKD complex using 3-Methyl-2-oxovaleric acid as a substrate is outlined below. This often involves spectrophotometric or HPLC-based methods to measure the products of the enzymatic reaction.

Suppliers of 3-Methyl-2-oxovaleric Acid Sodium Salt (CAS: 3715-31-9)

This compound is available from several reputable chemical suppliers that cater to the research community.

| Supplier | Product Name |

| Sigma-Aldrich | (±)-3-Methyl-2-oxovaleric acid sodium salt |

| Santa Cruz Biotechnology | (±)-3-Methyl-2-oxovaleric acid sodium salt |

| Cayman Chemical | (±)-3-Methyl-2-oxovaleric Acid (sodium salt) |

| Chemsrc | sodium 3-methyl-2-oxovalerate |

Information on this compound (CAS: 25446-34-8)

For the purpose of clarification, this section provides a summary of the properties of this compound, the compound associated with CAS number 25446-34-8.

Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 25446-34-8 | [9][10] |

| Molecular Formula | C₁₁H₂₂ | [9][10] |

| Molecular Weight | 154.29 g/mol | [9][11] |

| Synonyms | Neopentylcyclohexane, 1-Cyclohexyl-2,2-dimethylpropane | [9] |

Suppliers of this compound (CAS: 25446-34-8)

This compound is available from suppliers of fine and specialty chemicals.

| Supplier |

| Guidechem |

| Molbase |

| ChemBK |

References

- 1. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 2. benchchem.com [benchchem.com]

- 3. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. sodium 3-methyl-2-oxovalerate | CAS#:3715-31-9 | Chemsrc [chemsrc.com]

- 6. ymdb.ca [ymdb.ca]

- 7. Maple Syrup Urine Disease (MSUD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound | C11H22 | CID 19985538 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (2,2-Dimethylpropyl)cyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2,2-Dimethylpropyl)cyclohexane, a non-polar aliphatic hydrocarbon. Given the scarcity of direct experimental data for this specific compound, this guide leverages predictive models and data from structurally similar molecules to offer insights into its behavior in various organic solvents. It also outlines detailed experimental protocols for solubility determination and provides visualizations to illustrate key concepts.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. This compound is a non-polar molecule, and its primary intermolecular interactions are London dispersion forces. Consequently, it is expected to be readily soluble in non-polar organic solvents that also exhibit these types of forces.[1][2] Its solubility in polar solvents is anticipated to be limited due to the significant difference in intermolecular force types.

The branched structure of this compound, featuring a bulky neo-pentyl group attached to a cyclohexane (B81311) ring, may influence its solubility compared to its linear alkane counterparts. Branching can disrupt efficient crystal lattice packing in the solid state, potentially leading to a lower melting point and increased solubility.

Predicted Solubility Profile using Hansen Solubility Parameters

In the absence of direct experimental data, Hansen Solubility Parameters (HSP) provide a robust method for predicting the miscibility of a solute in a solvent.[3][4] The HSP framework decomposes the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be soluble in one another.

The HSP for this compound can be estimated based on its chemical structure. The following table presents the estimated HSP for this compound and the known HSP for a range of common organic solvents. A smaller difference between the HSP of the solute and the solvent suggests a higher likelihood of solubility.

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| This compound (Estimated) | 16.5 | 0.0 | 0.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Note: The HSP for this compound is an estimation based on its non-polar, aliphatic structure, expected to be similar to other cycloalkanes.

Based on this predictive data, this compound is expected to be highly soluble in non-polar solvents like n-hexane and cyclohexane, and moderately soluble in solvents with a low polarity component like toluene. Its solubility is predicted to be poor in highly polar solvents such as ethanol, methanol, and water.

Experimental Protocols for Solubility Determination

For precise quantification of the solubility of this compound, a standardized experimental protocol should be followed. The following outlines a general procedure based on the shake-flask method, which is a widely accepted technique for determining the solubility of substances.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Glass vials with screw caps

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the undissolved solute to settle.

-

If necessary, centrifuge the vials at the same temperature to facilitate the separation of the excess solid.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Determine the mass of the collected sample.

-

Dilute the sample to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a calibrated GC-FID or another appropriate analytical method.

-

-

Data Calculation:

-

From the analytical results, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.

-

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Factors influencing the solubility of this compound.

Caption: Predicted miscibility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

References

An In-depth Technical Guide on the Molecular Geometry and Modeling of (2,2-Dimethylpropyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry, conformational analysis, and modeling of (2,2-dimethylpropyl)cyclohexane, also known as neopentylcyclohexane. This document synthesizes theoretical principles and practical methodologies for the study of this substituted cyclohexane (B81311), offering insights relevant to medicinal chemistry and drug design where alicyclic scaffolds are frequently employed.

Molecular Structure and Properties

This compound is a monosubstituted cycloalkane with the chemical formula C₁₁H₂₂ and a molecular weight of 154.29 g/mol .[1][2][3] The structure consists of a cyclohexane ring bonded to a neopentyl group, which is characterized by a quaternary carbon atom attached to three methyl groups and one methylene (B1212753) group. This bulky substituent significantly influences the conformational preferences of the cyclohexane ring.

Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain.[4] For a monosubstituted cyclohexane like this compound, two distinct chair conformations are possible through a process called ring inversion. These conformers place the substituent in either an axial or an equatorial position.

The relative stability of these two conformers is determined by the steric strain introduced by the substituent. The axial position brings the substituent into close proximity with the two axial hydrogens on the same side of the ring (at C3 and C5), leading to unfavorable steric interactions known as 1,3-diaxial interactions. In contrast, the equatorial position places the substituent away from these axial hydrogens, resulting in a more stable conformation.

Table 1: A-Values for Common Alkyl Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

| Methyl | ~1.7 |

| Ethyl | ~1.8 |

| Isopropyl | ~2.1 |

| tert-Butyl | > 4.5 |

| (2,2-Dimethylpropyl) | Estimated > 2.1 |

Data for methyl, ethyl, isopropyl, and tert-butyl groups are from established literature. The A-value for the (2,2-dimethylpropyl) group is estimated to be greater than that of the isopropyl group due to its larger size, though likely less than the tert-butyl group as the steric bulk is one carbon atom removed from the ring.

The strong preference for the equatorial position means that at equilibrium, the vast majority of this compound molecules will exist in the equatorial conformation.

Figure 1: Conformational equilibrium of this compound.

Molecular Geometry

The precise molecular geometry (bond lengths, bond angles, and dihedral angles) of this compound has not been extensively reported in experimental studies such as gas-phase electron diffraction or X-ray crystallography. However, these parameters can be reliably predicted using computational modeling techniques.

Based on computational studies of similar alkylcyclohexanes, the following geometric parameters for the equatorial conformer of this compound can be anticipated.

Table 2: Predicted Molecular Geometry of Equatorial this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (cyclohexane ring) | ~1.53 - 1.54 |

| C-H (cyclohexane ring) | ~1.10 |

| C-C (ring-substituent) | ~1.54 |

| C-C (neopentyl) | ~1.54 |

| C-H (neopentyl) | ~1.10 |

| Bond Angles (°) ** | |

| C-C-C (cyclohexane ring) | ~111 - 112 |

| H-C-H (cyclohexane ring) | ~107 - 108 |

| C-C-C (ring-substituent) | ~110 |

| Dihedral Angles (°) ** | |

| C-C-C-C (cyclohexane ring) | ~55 - 60 |

These values are estimates based on standard bond lengths and angles for alkanes and cycloalkanes and computational data for related molecules.

Experimental and Computational Modeling Protocols

Experimental Determination of Molecular Geometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for determining the conformational preferences of substituted cyclohexanes.

-

Protocol:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a high-resolution ¹H NMR spectrum.

-

Analyze the coupling constants (J-values) of the proton attached to the carbon bearing the substituent (the methine proton).

-

In the equatorial conformer, this proton is axial and will exhibit large axial-axial couplings (typically 8-13 Hz) to the adjacent axial protons.

-

In the axial conformer, this proton is equatorial and will show smaller equatorial-axial and equatorial-equatorial couplings (typically 2-5 Hz).

-

The observed coupling constants can be used to determine the predominant conformation and, in principle, the equilibrium constant between the two chair forms by applying the Karplus equation, which relates the coupling constant to the dihedral angle.

-

Figure 2: Workflow for NMR-based conformational analysis.

Computational Modeling

Computational chemistry provides a robust framework for investigating the molecular geometry and energetics of this compound.

Molecular Mechanics (MM):

-

Protocol:

-

Construct the 3D structure of both the axial and equatorial conformers of this compound using a molecular modeling software.

-

Select a suitable force field (e.g., MMFF94, OPLS3e).

-

Perform a geometry optimization for each conformer to find the lowest energy structure.

-

Calculate the steric energy of each optimized conformer. The difference in steric energy provides an estimate of the A-value.

-

Quantum Mechanics (QM) - Density Functional Theory (DFT):

For more accurate results, DFT calculations can be employed.

-

Protocol:

-

Use the optimized geometries from the molecular mechanics calculations as starting points.

-

Perform a higher-level geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d) or larger).

-

Calculate the electronic energies of the final optimized structures.

-

Perform a frequency calculation to confirm that the structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

The difference in the Gibbs free energies of the two conformers will yield a more accurate A-value.

-

From the optimized geometries, precise bond lengths, bond angles, and dihedral angles can be obtained.

-

Figure 3: Workflow for computational modeling of molecular geometry.

Conclusion

The molecular geometry of this compound is dictated by the strong steric preference of the bulky neopentyl group for the equatorial position in the chair conformation. While detailed experimental data for this specific molecule is sparse, a combination of established principles of conformational analysis and modern computational techniques can provide a comprehensive understanding of its three-dimensional structure and energetic properties. The methodologies outlined in this guide offer a robust framework for researchers in drug development and related fields to model and analyze similar alicyclic systems, which are critical components of many pharmaceutical agents.

References

Methodological & Application

(2,2-Dimethylpropyl)cyclohexane: An Overview of a Structurally Interesting but Synthetically Underutilized Cycloalkane

(2,2-Dimethylpropyl)cyclohexane , also known as neopentylcyclohexane, is a saturated cyclic hydrocarbon with the molecular formula C11H22.[1][2][3] While its bulky neopentyl group attached to a cyclohexane (B81311) ring presents an interesting structural motif for stereochemical and conformational studies, a comprehensive review of available scientific literature reveals a notable scarcity of its application in organic synthesis. This document summarizes the known physical and chemical properties of this compound and addresses the current lack of detailed experimental protocols for its use in synthetic transformations.

Physical and Chemical Properties

This compound is a cycloalkane characterized by a cyclohexane ring substituted with a 2,2-dimethylpropyl (neopentyl) group.[2] Its chemical structure and basic properties are well-documented.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H22 | [1][2][3] |

| Molar Mass | 154.29 g/mol | [1][3] |

| CAS Number | 25446-34-8 | [1][2] |

| Synonyms | Neopentylcyclohexane, 1-Cyclohexyl-2,2-dimethylpropane | [2] |

Further detailed thermophysical data, including density, viscosity, and thermal conductivity as a function of temperature, are available from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables.[4]

Applications in Organic Synthesis: A Notable Absence

Despite the availability of its basic chemical data, extensive searches of chemical literature and databases have not yielded significant examples of this compound being used as a key starting material, reagent, or solvent in organic synthesis. The scientific literature does not currently provide detailed application notes or standardized protocols for its use in synthetic chemistry.

This lack of documented applications could be attributed to several factors:

-

Steric Hindrance: The bulky neopentyl group can sterically hinder reactions at or near the cyclohexane ring, making it a less attractive substrate compared to less substituted cyclohexanes.

-

Lack of Functional Groups: As a saturated hydrocarbon, this compound lacks reactive functional groups, limiting its direct participation in many common organic transformations without prior functionalization.

-

Availability and Cost: While commercially available, its use may be less common than more readily available and less expensive cycloalkane derivatives.

Potential Areas for Future Research

While current literature is sparse, the unique steric properties of this compound could potentially be exploited in specific areas of organic synthesis. Future research could explore its use as:

-

A Bulky Protecting Group: The neopentyl group could serve as a sterically demanding protecting group in certain synthetic strategies.

-

A Ligand Component: Incorporation into ligand scaffolds for catalysis could influence selectivity due to its steric profile.

-

A Substrate for C-H Activation Studies: The different types of C-H bonds present in the molecule could make it an interesting substrate for fundamental studies in C-H activation and functionalization.

Conclusion

Currently, this compound remains a compound of interest primarily for its physical and chemical properties rather than for its demonstrated utility in organic synthesis. There is a clear lack of published research detailing its applications, and therefore, no established experimental protocols or signaling pathways involving this molecule can be presented. The information provided here is based on the available chemical and physical data. Researchers and drug development professionals are encouraged to consider the potential, yet unexplored, synthetic applications of this sterically hindered cycloalkane.

Experimental Protocols